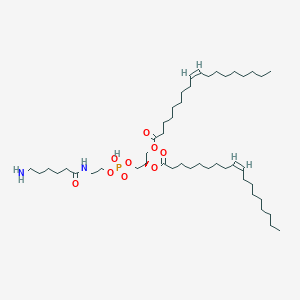
Ebov-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ebov-IN-5 is a compound known for its antiviral properties, specifically targeting the Ebola virus. It disrupts the entry mechanism of the Ebola virus into host cells by blocking the interaction between the Ebola virus glycoprotein and the essential host receptor Niemann-Pick C1 protein . This compound has shown significant potential in inhibiting the Ebola virus, making it a valuable tool in antiviral research.
Méthodes De Préparation
The synthesis of Ebov-IN-5 involves several steps, including the formation of key intermediates and the final coupling reactionsIndustrial production methods may involve optimizing these synthetic routes to increase yield and purity while reducing production costs .
Analyse Des Réactions Chimiques
Ebov-IN-5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
Ebov-IN-5 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study antiviral mechanisms and to develop new antiviral agents.
Biology: It helps in understanding the interaction between the Ebola virus and host cells, providing insights into viral entry mechanisms.
Medicine: It is being investigated for its potential use in treating Ebola virus infections, with studies showing its effectiveness in inhibiting the virus.
Industry: It can be used in the development of antiviral drugs and in the production of diagnostic tools for detecting Ebola virus .
Mécanisme D'action
Ebov-IN-5 exerts its effects by specifically blocking the interaction between the Ebola virus glycoprotein and the Niemann-Pick C1 protein. This interaction is crucial for the virus’s fusion and entry into the host cell. By disrupting this interaction, this compound prevents the virus from entering and infecting the host cells, thereby inhibiting its replication and spread .
Comparaison Avec Des Composés Similaires
Ebov-IN-5 is unique in its specific targeting of the Ebola virus glycoprotein and Niemann-Pick C1 protein interaction. Similar compounds include:
ZMapp: A cocktail of monoclonal antibodies targeting the Ebola virus glycoprotein.
Remdesivir: A nucleoside analog that inhibits viral replication.
Ansuvimab: A monoclonal antibody targeting the Ebola virus glycoprotein. Compared to these compounds, this compound offers a distinct mechanism of action by specifically disrupting the viral entry process .
Propriétés
Formule moléculaire |
C18H21ClN4O3S |
|---|---|
Poids moléculaire |
408.9 g/mol |
Nom IUPAC |
N'-[2-(5-chloro-2-nitrophenyl)sulfanylphenyl]-2-(diethylamino)acetohydrazide |
InChI |
InChI=1S/C18H21ClN4O3S/c1-3-22(4-2)12-18(24)21-20-14-7-5-6-8-16(14)27-17-11-13(19)9-10-15(17)23(25)26/h5-11,20H,3-4,12H2,1-2H3,(H,21,24) |
Clé InChI |
MRCJNFVLBGGKEJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)NNC1=CC=CC=C1SC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


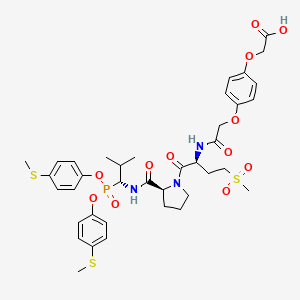
![2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate](/img/structure/B15135241.png)
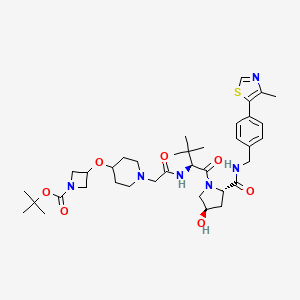
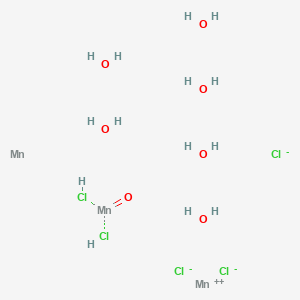

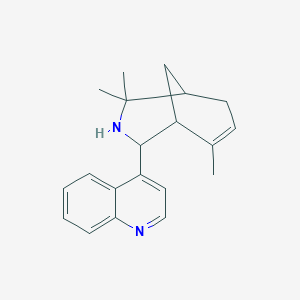
![7-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]-2,4,8,11-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene-12-carboxamide](/img/structure/B15135279.png)
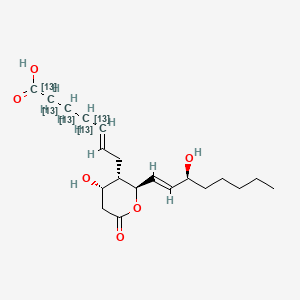
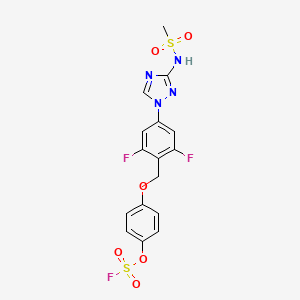
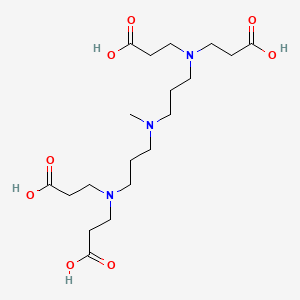
![N-[2-(2-morpholin-4-ylethyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]hexadecanamide](/img/structure/B15135303.png)
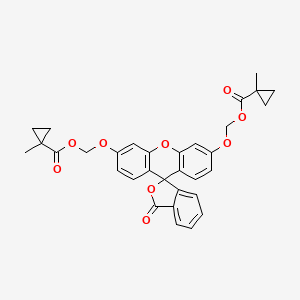
![2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,4S)-](/img/structure/B15135326.png)
